2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide
Overview
Description
2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide is an organic compound that features both phenoxy and acetamide functional groups
Preparation Methods
The synthesis of 2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 3-methylphenol with 2-(methylsulfanyl)phenylacetic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the acetamide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies to understand the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy and acetamide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(3-methylphenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide include:
2-(3-methylphenoxy)-N-phenylacetamide: Lacks the methylsulfanyl group, which may affect its reactivity and applications.
2-(3-methylphenoxy)-N-[2-(methylsulfonyl)phenyl]acetamide: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
2-(3-methylphenoxy)-N-[2-(methylsulfinyl)phenyl]acetamide: Contains a sulfinyl group, which also affects its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(2-methylsulfanylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-6-5-7-13(10-12)19-11-16(18)17-14-8-3-4-9-15(14)20-2/h3-10H,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLIYHVOIUKUNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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